Pomalidomide-PEG6-Butyl Iodide: A Technical Guide for Targeted Protein Degradation
Pomalidomide-PEG6-Butyl Iodide: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-Butyl Iodide is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This heterobifunctional molecule incorporates three key features: a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a 6-unit polyethylene (B3416737) glycol (PEG) linker to provide appropriate spatial orientation, and a terminal butyl iodide group for covalent linkage to a ligand targeting a specific protein of interest.
This technical guide provides an in-depth overview of the chemical structure, properties, and application of Pomalidomide-PEG6-Butyl Iodide in the synthesis and validation of PROTACs. Detailed experimental protocols for the characterization of PROTACs and diagrams of relevant signaling pathways are included to facilitate its use in research and drug development.
Chemical Structure and Properties
Pomalidomide-PEG6-Butyl Iodide is a synthetic molecule designed for the modular construction of PROTACs. The pomalidomide component serves as the E3 ligase binder, the PEG6 chain acts as a flexible linker, and the butyl iodide provides a reactive handle for conjugation to a target protein binder.
| Property | Value |
| Molecular Formula | C₃₁H₄₄IN₃O₁₁ |
| Molecular Weight | 761.60 g/mol |
| CAS Number | 1835705-74-2 |
| Appearance | Powder or crystals |
| Purity | ≥95% |
| Functional Group | Alkyl Halide |
| Storage Temperature | 2-8°C |
| SMILES String | ICCCCCOCCOCCOCCOCCOCCOCC(NC1=CC=CC2=C1C(N(C3CCC(NC3=O)=O)C2=O)=O)=O |
| InChI Key | NPWUUZRWHPEICJ-UHFFFAOYSA-N |
Synthesis of Pomalidomide-Based PROTACs
While a specific protocol for the synthesis of Pomalidomide-PEG6-Butyl Iodide is not publicly available, the general synthesis of pomalidomide-based PROTACs involves the alkylation of the 4-amino group of pomalidomide with a linker containing a reactive group, such as an alkyl halide. The resulting functionalized pomalidomide-linker is then conjugated to a ligand for the protein of interest.
A common strategy for the synthesis of a PROTAC using a pomalidomide-PEG-halide linker involves a nucleophilic substitution reaction with a target protein ligand containing a suitable nucleophile (e.g., an amine, thiol, or hydroxyl group).
General Protocol for PROTAC Synthesis:
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Dissolve the target protein ligand (1.0 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
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Add a non-nucleophilic base , such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equivalents), to the solution.
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Add Pomalidomide-PEG6-Butyl Iodide (1.0-1.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).
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Upon completion , dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude PROTAC by silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final product.
Experimental Protocols for PROTAC Validation
The successful development of a PROTAC requires rigorous validation of its ability to induce the degradation of the target protein. The following are detailed protocols for key experiments in PROTAC characterization.
Western Blot Analysis of Target Protein Degradation
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the degradation of a target protein.
Materials:
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Cell culture reagents
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PROTAC of interest
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DMSO (vehicle control)
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Proteasome inhibitor (e.g., MG132)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Protocol:
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Cell Seeding and Treatment:
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Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
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Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
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For mechanism of action studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation and SDS-PAGE:
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Normalize the protein concentration of all samples with lysis buffer.
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Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
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Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins.
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Western Blotting:
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and incubate with ECL substrate.
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Image the blot using a chemiluminescence imaging system.
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Strip the membrane and re-probe with a loading control antibody.
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Data Analysis:
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Quantify the band intensities using image analysis software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of protein remaining relative to the vehicle-treated control.
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Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
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Quantitative Proteomics for Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides a global and unbiased view of the proteome-wide effects of a PROTAC, enabling the assessment of both on-target degradation and potential off-target effects.
Protocol:
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Cell Treatment and Lysis:
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Treat cells with the PROTAC at a concentration that induces significant target degradation and a vehicle control.
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Harvest and lyse the cells as described for Western blotting.
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Protein Digestion and Peptide Labeling:
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Quantify the protein concentration of the lysates.
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Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
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Digest the proteins into peptides using trypsin overnight.
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Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
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LC-MS/MS Analysis:
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Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
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Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
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Analyze the data for on-target degradation and any potential off-target effects.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of a pomalidomide-based PROTAC and a typical experimental workflow for its validation.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis and validation.
